molecular formula C12H13ClO B13116297 8-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

8-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13116297
M. Wt: 208.68 g/mol
InChI Key: KHIQRSKYKHHJCE-UHFFFAOYSA-N
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Description

8-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of a chlorine atom and two methyl groups on the naphthalene ring makes this compound unique and potentially useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the chlorination of a precursor naphthalenone compound. One possible route is the Friedel-Crafts acylation of a chlorinated naphthalene derivative with an appropriate acyl chloride, followed by reduction and methylation steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination and acylation reactions, using catalysts and controlled reaction conditions to ensure high yield and purity. The specific details of these methods would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.

    Biology: It may serve as a precursor for biologically active compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action for 8-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-4,4-dimethyl-1-tetralone: A structurally similar compound with potential differences in reactivity and applications.

    4,4-Dimethyl-1-tetralone: Lacks the chlorine atom, which may affect its chemical properties and uses.

    1-Chloro-4,4-dimethyl-1-tetralone: Another related compound with different substitution patterns.

Uniqueness

8-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both chlorine and methyl groups can make it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H13ClO

Molecular Weight

208.68 g/mol

IUPAC Name

8-chloro-4,4-dimethyl-2,3-dihydronaphthalen-1-one

InChI

InChI=1S/C12H13ClO/c1-12(2)7-6-10(14)11-8(12)4-3-5-9(11)13/h3-5H,6-7H2,1-2H3

InChI Key

KHIQRSKYKHHJCE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C2=C1C=CC=C2Cl)C

Origin of Product

United States

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